![molecular formula C19H13IN4O B6059211 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide](/img/structure/B6059211.png)
3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
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Overview
Description
3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound with potential applications in scientific research. It is a benzotriazole derivative that has been synthesized using a specific method.
Mechanism of Action
The mechanism of action of 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the inhibition of specific cellular pathways. The compound has been found to inhibit the activity of PKC, which is involved in several cellular processes. Inhibition of PKC can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide are dependent on the specific cellular pathways that are inhibited. Inhibition of PKC can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Inhibition of pro-inflammatory cytokines can reduce inflammation. These effects can have potential therapeutic applications in cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments include its potential anticancer and anti-inflammatory properties. Additionally, the compound has been synthesized using a specific method, which allows for reproducibility. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the study of 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One potential direction is to study its efficacy and safety in preclinical and clinical studies for the treatment of cancer and inflammatory diseases. Additionally, further studies can be conducted to determine the specific cellular pathways that are inhibited by this compound. This can lead to the development of more specific inhibitors of these pathways for potential therapeutic applications.
Synthesis Methods
The synthesis of 3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-amino-4-iodobenzamide in the presence of a base to yield the final product. The yield of the product can be increased by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Scientific Research Applications
3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been studied for its potential applications in scientific research. It has been found to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential inhibitor of protein kinase C (PKC), which is involved in several cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
3-iodo-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN4O/c20-14-6-4-5-13(11-14)19(25)21-15-9-10-17-18(12-15)23-24(22-17)16-7-2-1-3-8-16/h1-12H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRZTZBHCTOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=CC=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide |
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